An In-depth Technical Guide on the Chemical and Physical Properties of Sumatriptan-D5
An In-depth Technical Guide on the Chemical and Physical Properties of Sumatriptan-D5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical and physical properties of Sumatriptan-D5, a deuterated analog of the migraine therapeutic, Sumatriptan. This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and analysis.
Introduction
Sumatriptan-D5 is a stable, isotopically labeled form of Sumatriptan, a selective serotonin (5-HT) receptor agonist used in the treatment of migraine and cluster headaches. The deuterium labeling makes it an ideal internal standard for quantitative bioanalytical studies, such as those employing mass spectrometry, to determine the pharmacokinetic profile of Sumatriptan in biological matrices. This guide details its fundamental chemical and physical characteristics, relevant experimental protocols for its analysis, and visual representations of its parent compound's mechanism of action.
Chemical and Physical Properties
The key chemical and physical properties of Sumatriptan-D5 are summarized in the table below. For comparative purposes, data for the non-deuterated Sumatriptan and its commonly used succinate salt are also included where available.
| Property | Sumatriptan-D5 | Sumatriptan | Sumatriptan Succinate |
| Synonyms | Sumatriptan-d5 | GR 43175 | GR 43175C, Imitrex |
| CAS Number | Not explicitly found, but referenced under CBNumber CB75419400 | 103628-46-2 | 103628-48-4 |
| Molecular Formula | C₁₄H₁₆D₅N₃O₂S | C₁₄H₂₁N₃O₂S | C₁₈H₂₇N₃O₆S (C₁₄H₂₁N₃O₂S • C₄H₆O₄) |
| Molecular Weight | 300.43 g/mol | 295.40 g/mol | 413.5 g/mol |
| Physical Description | - | Solid | White to off-white powder |
| Melting Point | - | 169-171 °C | 164.6-165.5 °C |
| Boiling Point | - | 497.7 ± 55.0 °C at 760 mmHg | - |
| Solubility | - | Water: 54 mg/mL | Water (20°C): 101 mg/mLSaline (20°C): 109 mg/mLDMSO: ~30 mg/mLPBS (pH 7.2): ~10 mg/mL |
| LogP | - | 0.67 - 0.93 | - |
Experimental Protocols
This method is standard for the determination of Sumatriptan in biological fluids, where Sumatriptan-D5 serves as the internal standard.
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Sample Preparation:
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Aliquots of plasma or serum samples are spiked with a known concentration of Sumatriptan-D5 solution.
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Proteins are precipitated using a suitable organic solvent (e.g., acetonitrile or methanol).
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The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
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The supernatant is collected, and it may be further diluted or directly injected into the LC-MS/MS system.
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Chromatographic Conditions:
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Column: A C18 reverse-phase column (e.g., Hibar Purospher STAR, C18, 250 x 4.6 mm, 5 μm) is typically used.
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Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., methanol or acetonitrile) is common.
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Flow Rate: A typical flow rate is around 0.5-1.0 mL/min.
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Injection Volume: 5-20 µL.
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Mass Spectrometric Detection:
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Ionization Mode: Electrospray ionization (ESI) in positive ion mode is used.
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Detection: Multiple Reaction Monitoring (MRM) is employed to monitor specific precursor-to-product ion transitions for both Sumatriptan and Sumatriptan-D5. This provides high selectivity and sensitivity.
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Quantification: The peak area ratio of Sumatriptan to Sumatriptan-D5 is calculated and plotted against the concentration of calibration standards to generate a calibration curve. This curve is then used to determine the concentration of Sumatriptan in the unknown samples.
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NMR is a powerful tool for confirming the structure of Sumatriptan-D5 and assessing its isotopic purity.
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Sample Preparation: A sufficient amount of the Sumatriptan-D5 standard is dissolved in a deuterated solvent (e.g., DMSO-d₆ or D₂O).
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¹H NMR Spectroscopy:
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The proton NMR spectrum is recorded. The absence or significant reduction of signals corresponding to the positions of deuterium incorporation in the Sumatriptan molecule confirms the isotopic labeling.
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The remaining proton signals should match the expected chemical shifts and coupling patterns for the non-deuterated parts of the molecule.
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Integration of the residual proton signals at the deuterated positions can be used to estimate the isotopic purity.
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¹³C NMR Spectroscopy:
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The carbon-13 NMR spectrum can also be used for structural confirmation. The signals for carbons directly bonded to deuterium will show a characteristic splitting pattern (due to C-D coupling) and a slight upfield shift compared to the non-deuterated analog.
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Quantitative NMR (qNMR):
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For determining the exact concentration of a Sumatriptan-D5 solution, qNMR can be employed.
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A certified internal standard with a known concentration (e.g., maleic acid) is added to the sample.
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By comparing the integral of a specific, well-resolved signal from Sumatriptan-D5 to that of the internal standard, the precise concentration can be calculated.
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Mandatory Visualizations
Sumatriptan's therapeutic effect in migraines is attributed to its agonist activity at 5-HT₁B and 5-HT₁D receptors. This interaction leads to three primary outcomes:
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Vasoconstriction of Cranial Blood Vessels: Activation of 5-HT₁B receptors on the smooth muscle of dilated intracranial arteries causes them to constrict, counteracting the vasodilation associated with migraine pain.
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Inhibition of Neuropeptide Release: Agonism at 5-HT₁D receptors on presynaptic trigeminal nerve endings inhibits the release of pro-inflammatory neuropeptides such as Calcitonin Gene-Related Peptide (CGRP) and Substance P.
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Inhibition of Pain Signal Transmission: Activation of these receptors is also believed to reduce the transmission of pain signals within the trigeminal nucleus caudalis in the brainstem.
The following diagram illustrates a typical workflow for the quantitative analysis of Sumatriptan in a biological sample using Sumatriptan-D5 as an internal standard.
